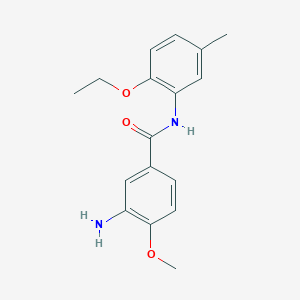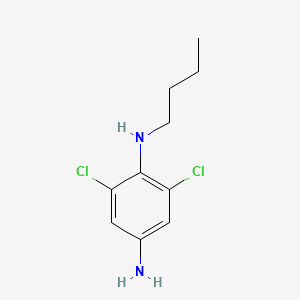
3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluorine atom, an isopentyloxy group, and a methyl group attached to the benzene ring. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid typically involves multi-step organic reactions. One common method is the introduction of the isopentyloxy group through an etherification reaction, followed by the introduction of the fluorine atom via halogenation. The methyl group can be introduced through Friedel-Crafts alkylation. The final step involves the carboxylation of the benzene ring to form the benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and specificity, while the isopentyloxy group can influence the compound’s lipophilicity and membrane permeability. The methyl group can affect the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: This compound has a trifluoromethyl group instead of an isopentyloxy group, which can significantly alter its chemical properties and reactivity.
3-Fluoro-5-(methylcarbamoyl)benzoic acid: The presence of a methylcarbamoyl group introduces different functional properties compared to the isopentyloxy group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound contains a boronic ester group, making it useful in Suzuki-Miyaura coupling reactions.
Uniqueness
The uniqueness of 3-Fluoro-5-(isopentyloxy)-4-methylbenzoic acid lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity. The isopentyloxy group provides lipophilicity, the fluorine atom enhances binding affinity, and the methyl group contributes to stability. These features make it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C13H17FO3 |
|---|---|
Peso molecular |
240.27 g/mol |
Nombre IUPAC |
3-fluoro-4-methyl-5-(3-methylbutoxy)benzoic acid |
InChI |
InChI=1S/C13H17FO3/c1-8(2)4-5-17-12-7-10(13(15)16)6-11(14)9(12)3/h6-8H,4-5H2,1-3H3,(H,15,16) |
Clave InChI |
UPLJDPUODMUNKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1F)C(=O)O)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)

![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)

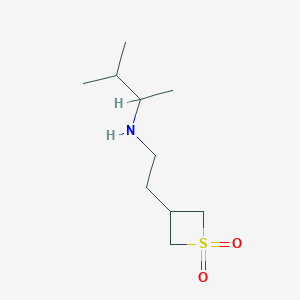
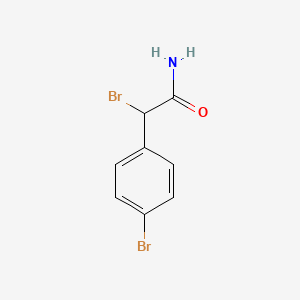


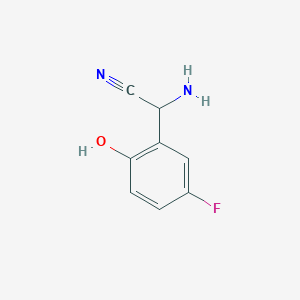
![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)

